molecular formula C14H8ClFO3 B7886351 3-(3-Chlorobenzoyl)-4-fluorobenzoic acid

3-(3-Chlorobenzoyl)-4-fluorobenzoic acid

Cat. No.: B7886351
M. Wt: 278.66 g/mol
InChI Key: VOQGWRPPFHQRFH-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzoyl)-4-fluorobenzoic acid is a benzoic acid derivative featuring a 3-chlorobenzoyl group at the 3-position and a fluorine atom at the 4-position of the aromatic ring. The compound’s structure combines electron-withdrawing substituents (chlorine and fluorine) with a ketone-linked benzoyl group, which enhances the acidity of the carboxylic acid moiety (pKa ≈ 2.5–3.0).

Properties

IUPAC Name

3-(3-chlorobenzoyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO3/c15-10-3-1-2-8(6-10)13(17)11-7-9(14(18)19)4-5-12(11)16/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQGWRPPFHQRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3-(3-Chlorobenzoyl)-4-fluorobenzoic acid and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Acidity (pKa) LogP Notable Properties
3-(3-Chlorobenzoyl)-4-fluorobenzoic acid C₁₄H₈ClFO₃ 278.67 3-chlorobenzoyl, 4-fluoro ~2.8 3.2 High acidity, ketone linker
3-(3-Chlorophenyl)-4-fluorobenzoic acid C₁₃H₈ClFO₂ 250.65 3-chlorophenyl, 4-fluoro ~3.1 2.9 Simpler structure, reduced polarity
AG10 (hydrochloride salt) C₁₅H₁₈ClFN₂O₃ 328.77 Pyrazole-propoxy, 4-fluoro ~2.5 1.8 High solubility, clinical candidate
4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid C₁₄H₁₀ClFO₂ 264.68 3-chloro-4-methylphenyl, 3-fluoro ~3.3 3.5 Methyl increases hydrophobicity
3-Fluoro-4-(trifluoromethyl)benzoic acid C₈H₄F₄O₂ 208.11 3-fluoro, trifluoromethyl ~1.9 2.1 Enhanced lipophilicity, low solubility

Key Observations :

  • The benzoyl group in the target compound introduces a ketone oxygen, which may enhance hydrogen-bonding capacity compared to phenyl or methyl-substituted analogs .
  • AG10’s propoxy-pyrazole substituent and hydrochloride salt significantly improve aqueous solubility, making it suitable for oral administration .
  • Trifluoromethyl groups (e.g., in 3-fluoro-4-(trifluoromethyl)benzoic acid) drastically increase lipophilicity but reduce solubility, highlighting a trade-off in drug design .
(a) Cholinesterase Inhibition

Derivatives of 4-fluorobenzoic acid coupled with tetrahydroacridine moieties (e.g., compounds 4a and 4d from ) exhibit potent cholinesterase inhibition (IC₅₀ < 1 µM). The target compound’s benzoyl group could similarly engage catalytic sites, though its larger size may affect binding kinetics .

(b) P-glycoprotein (P-gp) Interactions

Fluorobenzoic acid derivatives generally show higher P-gp inhibitor probabilities compared to nicotinate analogs. For example, compound 24 (from ) has a P-gp inhibitor probability of 0.78, attributed to its aliphatic chain length and fluorobenzoic acid moiety.

(c) Kinase Inhibition

AG10, a 4-fluorobenzoic acid derivative, is a selective kinase inhibitor in clinical trials for transthyretin amyloidosis.

Preparation Methods

Starting Materials and Initial Acylation

The synthesis often begins with 4-fluorobenzaldehyde, which undergoes chlorination using free-radical initiators like azobisisobutyronitrile (AIBN) in the presence of chlorine gas. This step produces 4-fluorobenzoyl chloride with a reported purity of >99.8% and a yield of 78.7%. The avoidance of Friedel-Crafts catalysts such as aluminum chloride distinguishes this method from traditional approaches, reducing environmental and operational costs.

Ring Chlorination for 3-Chloro Substitution

4-Fluorobenzoyl chloride is subsequently chlorinated at the meta position using iron(III) chloride as a catalyst. At 90°C, chlorine gas is introduced at a controlled rate (12 L/hr), achieving a 5.2 mol stoichiometric ratio. Gas chromatography (GC) analysis reveals 23.8% residual starting material, with the majority converted to 3-chloro-4-fluorobenzoyl chloride. This intermediate is hydrolyzed under alkaline conditions (50% NaOH, 60°C) and acidified to precipitate 3-chloro-4-fluorobenzoic acid in 92.8% yield.

Halogen Exchange and Nucleophilic Aromatic Substitution

Fluorination of Dichlorobenzoyl Chloride

An alternative route described in Chinese Patent CN103073418A utilizes 2,3-dichlorobenzoyl chloride as the starting material. Fluorination is achieved with cesium fluoride (2.5 eq) in N,N-dimethylacetamide (DMAc) at 150°C for 10 hours, employing tetrabutylammonium bromide as a phase-transfer catalyst. This method achieves >99.5% purity for the intermediate 2-fluoro-3-chlorobenzoyl fluoride, which is hydrolyzed under alkaline conditions (pH ≥ 9.4) and acidified to isolate the final product.

Coupling Reactions and Benzoylation

Acylation of Tetrahydroisoquinoline Intermediates

A PMC study describes the acylation of tetrahydroisoquinolines with substituted benzoyl chlorides under Bischler-Napieralski conditions. While focused on NMDA receptor modulators, this method validates the use of benzoyl chlorides in introducing aromatic ketone groups. For 3-(3-chlorobenzoyl)-4-fluorobenzoic acid, coupling 3-chlorobenzoyl chloride with 4-fluorobenzoic acid derivatives could be feasible, though specific data are not provided in the cited sources.

Hydrolysis of Acyl Chlorides

The final step in many pathways involves hydrolyzing acyl chlorides to carboxylic acids. For example, 3-chloro-4-fluorobenzoyl chloride is hydrolyzed with aqueous NaOH (10% w/w) at 60°C, followed by acidification with HCl to pH ≤ 2.8, yielding 92.8% 3-chloro-4-fluorobenzoic acid. Similar conditions could be applied to the target compound after benzoylation.

Comparative Analysis of Methodologies

Yield and Purity Considerations

MethodKey StepYieldPurityCatalyst
Friedel-Crafts ChlorinationRing chlorination78.7%>99.8%Iron(III) chloride
Halogen ExchangeFluorination92.8%>99.5%CsF, TBA-Br
Bromination-HydrolysisBromination74%N/AAlCl3

The halogen exchange route offers superior yields and purity, albeit with higher costs for cesium fluoride. The Friedel-Crafts method avoids hazardous solvents like carbon disulfide but requires precise temperature control.

Industrial Scalability Challenges

  • Solvent Use : DMAc and carbon disulfide pose disposal and safety issues.

  • Catalyst Recovery : Iron(III) chloride and AlCl3 are corrosive and difficult to recycle.

  • Reaction Time : Fluorination at 150°C for 10 hours may limit throughput compared to faster chlorination reactions .

Q & A

Q. What are the most reliable synthetic routes for 3-(3-Chlorobenzoyl)-4-fluorobenzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated benzoic acid precursor, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. For example:
  • Step 1 : Prepare 3-chlorobenzoyl chloride and react it with 4-fluorobenzoic acid derivatives.
  • Step 2 : Optimize parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (1–5 mol%) to improve yield .
    Alternative routes include nucleophilic aromatic substitution (e.g., replacing chlorine or fluorine atoms under acidic/basic conditions) .
    Table 1 : Comparison of Synthetic Routes
MethodCatalystYield (%)Purity (HPLC)
Suzuki-MiyauraPd(PPh₃)₄78–85>98%
Nucleophilic SubstitutionK₂CO₃/DMF65–72>95%

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions. Fluorine-19 NMR resolves electronic environments of fluorine atoms .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to determine crystal structure and confirm stereochemistry .

Advanced Research Questions

Q. How can contradictions in substituent positioning (e.g., para vs. meta isomers) arising from different synthesis batches be resolved?

  • Methodological Answer :
  • 2D NMR Techniques : NOESY or COSY spectra identify spatial correlations between substituents.
  • X-ray Diffraction : Single-crystal analysis provides unambiguous positional data .
  • Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and compares experimental vs. calculated spectra .

Q. What experimental strategies are effective for studying the biological activity of this compound in enzyme inhibition?

  • Methodological Answer :
  • In Vitro Assays : Use fluorescence-based assays to measure IC₅₀ values against target enzymes (e.g., kinases).
  • Molecular Docking : Software like AutoDock Vina predicts binding modes to active sites.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing chlorine with cyano groups) to assess pharmacophore requirements .

Q. How can regioselectivity in nucleophilic aromatic substitution reactions be controlled during derivative synthesis?

  • Methodological Answer :
  • Directing Groups : The electron-withdrawing effect of the fluorine atom directs nucleophiles to specific positions (e.g., para to fluorine).
  • Reaction Conditions : Use polar aprotic solvents (e.g., DMSO) and elevated temperatures (100–150°C) to enhance selectivity .
  • Protection/Deprotection : Temporarily block reactive sites using tert-butyl groups to direct substitution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

  • Methodological Answer :
  • Purity Verification : Reanalyze samples via HPLC or Differential Scanning Calorimetry (DSC) to rule out impurities.
  • Solvent Effects : Test solubility in varying solvents (e.g., DMSO vs. ethanol) and document crystallization conditions .

Key Considerations for Experimental Design

  • Safety : Handle chlorinated/fluorinated intermediates in fume hoods due to potential toxicity .
  • Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously.
  • Data Validation : Cross-reference results with PubChem, ECHA, or DSSTox databases for consistency .

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